molecular formula C19H18N4O3S B2933629 EGFR-IN-52 CAS No. 454436-75-0

EGFR-IN-52

Cat. No.: B2933629
CAS No.: 454436-75-0
M. Wt: 382.44
InChI Key: ZNMSKFVKBVCPAJ-UHFFFAOYSA-N
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Description

EGFR-IN-52 is a potent inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant efficacy in inhibiting the activity of EGFR, which is a critical target in cancer therapy. This compound exhibits IC50 values of 0.358, 86.02, and 432.67 μM against EGFR, EGFR L858R-TK, and EGFR T790M-TK, respectively .

Preparation Methods

The preparation of EGFR-IN-52 involves several synthetic routes and reaction conditions. One of the methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are designed to ensure high yield and purity of the compound. Detailed information on the synthetic routes and reaction conditions can be found in patents and scientific literature .

Chemical Reactions Analysis

EGFR-IN-52 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound .

Scientific Research Applications

EGFR-IN-52 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of EGFR. In biology, it helps in understanding the role of EGFR in cellular processes. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in targeting EGFR mutations that are resistant to other treatments. In the industry, it is used in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of EGFR-IN-52 involves the inhibition of the tyrosine kinase activity of EGFR. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. By blocking these pathways, this compound effectively hampers the growth and spread of cancer cells. The molecular targets and pathways involved include the EGFR signaling pathway and its associated downstream effectors .

Comparison with Similar Compounds

EGFR-IN-52 can be compared with other similar compounds, such as gefitinib, erlotinib, afatinib, and osimertinib. These compounds also target EGFR but may differ in their efficacy, selectivity, and resistance profiles. For instance, while gefitinib and erlotinib are first-generation EGFR inhibitors, afatinib and osimertinib are second- and third-generation inhibitors, respectively. This compound is unique in its ability to inhibit specific EGFR mutations that are resistant to other inhibitors .

Conclusion

This compound is a promising compound with significant potential in cancer therapy. Its ability to inhibit EGFR and its various mutations makes it a valuable tool in scientific research and drug development. Further studies and clinical trials are needed to fully understand its therapeutic potential and to develop effective treatment strategies for cancer patients.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-17(18(24)23(22(12)2)14-6-4-3-5-7-14)21-19(27)20-13-8-9-15-16(10-13)26-11-25-15/h3-10H,11H2,1-2H3,(H2,20,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMSKFVKBVCPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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